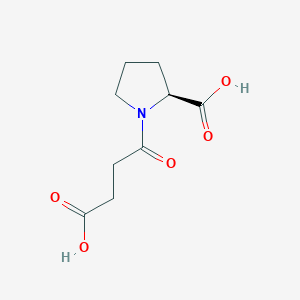

Succinylproline

Vue d'ensemble

Description

N-Succinyl-L-proline est un dérivé de l'acide aminé proline, où la molécule de proline est modifiée par l'ajout d'un groupe succinyle. Ce composé est connu pour son rôle d'inhibiteur de l'enzyme de conversion de l'angiotensine (ECA), ce qui est important dans la régulation de la pression artérielle . La formule moléculaire de N-Succinyl-L-proline est C9H13NO5, et sa masse moléculaire est de 215,20 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : N-Succinyl-L-proline peut être synthétisé par réaction de la L-proline avec l'anhydride succinique. La réaction implique généralement la dissolution de la L-proline dans un solvant approprié tel que l'eau ou un solvant organique comme le diméthylformamide (DMF), suivie de l'ajout d'anhydride succinique. Le mélange réactionnel est ensuite agité à température ambiante ou à des températures légèrement élevées jusqu'à ce que la réaction soit terminée. Le produit est ensuite purifié par recristallisation ou chromatographie .

Méthodes de production industrielle : En milieu industriel, la production de N-Succinyl-L-proline peut impliquer l'utilisation de réacteurs à grande échelle où les conditions de réaction sont optimisées pour un rendement et une pureté maximaux. Le processus peut inclure des étapes telles que la récupération du solvant, l'isolement du produit et la purification pour garantir que le produit final répond aux spécifications requises .

Analyse Des Réactions Chimiques

Types de réactions : N-Succinyl-L-proline subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Borohydrure de sodium dans un solvant alcoolique.

Substitution : Halogènes en présence d'un catalyseur.

Principaux produits formés :

Oxydation : Formation d'acides carboxyliques ou de cétones.

Réduction : Formation d'alcools ou d'amines.

Substitution : Formation de dérivés halogénés.

Applications De Recherche Scientifique

N-Succinyl-L-proline a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme élément de base dans la synthèse de peptides et d'autres molécules complexes.

Biologie : Etudié pour son rôle dans l'inhibition enzymatique et les interactions protéiques.

Médecine : Envisagé pour ses effets thérapeutiques potentiels dans le traitement de l'hypertension et des maladies cardiovasculaires.

Industrie : Utilisé dans la production de produits pharmaceutiques et comme réactif en synthèse chimique.

5. Mécanisme d'action

N-Succinyl-L-proline exerce ses effets en inhibant l'activité de l'enzyme de conversion de l'angiotensine (ECA). Cette enzyme est responsable de la conversion de l'angiotensine I en angiotensine II, un puissant vasoconstricteur. En inhibant l'ECA, N-Succinyl-L-proline réduit les niveaux d'angiotensine II, conduisant à une vasodilatation et à une diminution de la pression artérielle. L'inhibition se produit par la liaison de N-Succinyl-L-proline au site actif de l'ECA, empêchant l'enzyme d'interagir avec son substrat naturel .

Composés similaires :

Captopril : Un autre inhibiteur de l'ECA avec un mécanisme d'action similaire mais une structure chimique différente.

Énalapril : Un prod médicament qui est converti en sa forme active, l'énalaprilate, qui inhibe l'ECA.

Lisinopril : Un inhibiteur de l'ECA à action prolongée avec un effet thérapeutique similaire.

Unicité : N-Succinyl-L-proline est unique en raison de sa structure spécifique, qui lui permet d'inhiber sélectivement l'ECA sans affecter d'autres enzymes. Cette sélectivité réduit la probabilité d'effets secondaires et en fait un composé précieux dans le développement de médicaments antihypertenseurs .

Mécanisme D'action

N-Succinyl-L-proline exerts its effects by inhibiting the activity of angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, N-Succinyl-L-proline reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The inhibition occurs through the binding of N-Succinyl-L-proline to the active site of ACE, preventing the enzyme from interacting with its natural substrate .

Comparaison Avec Des Composés Similaires

Captopril: Another ACE inhibitor with a similar mechanism of action but different chemical structure.

Enalapril: A prodrug that is converted to its active form, enalaprilat, which inhibits ACE.

Lisinopril: A long-acting ACE inhibitor with a similar therapeutic effect.

Uniqueness: N-Succinyl-L-proline is unique due to its specific structure, which allows it to selectively inhibit ACE without affecting other enzymes. This selectivity reduces the likelihood of side effects and makes it a valuable compound in the development of antihypertensive drugs .

Activité Biologique

Succinylproline, a dipeptide derived from proline and succinic acid, has garnered attention for its potential biological activities. This article delves into the compound's biological mechanisms, therapeutic applications, and recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a succinyl group attached to proline. This modification alters the physicochemical properties of the peptide, enhancing its interaction with biological targets. The succinylation process affects protein function by modifying lysine residues, which can influence enzyme activity and protein stability.

Mechanisms of Biological Activity

1. Enzyme Inhibition:

this compound has been investigated for its role as an inhibitor of angiotensin-converting enzyme (ACE). Initial studies indicated that this compound could interact with the catalytic zinc ion in ACE, although its inhibitory potency was not as high as that of more optimized compounds like captopril .

2. Modulation of Metabolism:

Recent research highlights the role of succinylation in metabolic regulation. This compound and similar compounds can modulate the activity of metabolic enzymes through post-translational modifications. For instance, succinylation has been shown to impact pathways such as glycolysis and the tricarboxylic acid (TCA) cycle, thereby influencing energy metabolism .

3. Neuroprotective Effects:

Evidence suggests that succinylation plays a critical role in neuroprotection, particularly in the context of stroke. Enhanced desuccinylation via agents targeting Sirtuin 5 has been linked to improved mitochondrial function and neuroprotective effects in experimental models .

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound:

-

Metabolomic Profiling:

A study analyzing metabolites in mud loaches identified this compound as a significant metabolite with potential biological implications. The analysis revealed a fold-change of 3.31, indicating its relevance in metabolic processes . -

Succinylome Profiling:

Research on Vibrio alginolyticus revealed extensive lysine succinylation across various proteins involved in metabolism and antibiotic biosynthesis. This study identified over 2000 succinylation sites, underscoring the importance of succinylation in bacterial physiology .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2S)-1-(3-carboxypropanoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5/c11-7(3-4-8(12)13)10-5-1-2-6(10)9(14)15/h6H,1-5H2,(H,12,13)(H,14,15)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBOPDYAXPDYHQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212641 | |

| Record name | Succinylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732614 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

63250-32-8 | |

| Record name | (2S)-2-Carboxy-γ-oxo-1-pyrrolidinebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63250-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinylproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063250328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.